withanolide A

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of withanolide A involves several key steps, including Corey–Seebach homologation, vinylogous aldol reaction, singlet oxygen Schenck-ene reaction, and a late-stage Wharton transposition . These reactions are carried out under specific conditions to ensure the stereoselective formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches such as hairy root culture and cell suspension culture of Withania somnifera . These methods involve the use of biotic and abiotic elicitors to enhance the production of withanolides in large-scale bioreactors .

化学反应分析

Key Chemical Reactions of Withanolide A

- Reduction: this compound can undergo regioselective 1,2-reduction to form allylic alcohols .

- Epoxidation: this compound can be epoxidized, followed by epoxide opening under reductive conditions, which can modify the A ring .

- Wharton Transposition: This reaction, involving treatment with hydrazine, can rearrange epoxy ketones to form allylic alcohols .

- Ozonolysis: this compound can undergo ozonolysis, which cleaves the molecule at unsaturated bonds .

- Singlet Oxygen Ene Reaction: This reaction introduces oxygen functionality into the molecule .

Reactivity and Structural Features

- Functional Groups: this compound possesses several functional groups, including a reactive enone in the A ring and an epoxy alcohol in the B ring, which determine its reactivity .

- Neurite Outgrowth Activity: this compound and its derivatives exhibit neurite outgrowth activity, which is related to their neuronal differentiation properties .

Withanolide Derivatives

- Semi-Synthetic Elaboration: Modification of this compound leads to derivatives with enhanced or altered biological activities . For example, epoxidation of this compound (1) followed by epoxide opening under reductive conditions can access A ring derivatives without the enone moiety .

- Structural Diversity: Researchers have synthesized and characterized many withanolide derivatives to explore their structure-activity relationships .

Biological Activity and Implications

- Anti-inflammatory Properties: Withanolides can inhibit the activation of NF-κB, explaining their anti-arthritic actions . They block NF-κB by inhibiting IκBα activation, preventing IκBα degradation and the subsequent nuclear localization of p65 .

- Other Activities: Withanolides possess diverse biological activities, including antitumor, cytotoxic, apoptotic, immunomodulating, antimicrobial, antistress, antioxidant, and anti-neurodegenerative effects .

The following table summarizes the key chemical reactions of this compound and their outcomes:

Understanding the chemical reactions of this compound is crucial for synthesizing new derivatives and exploring their potential therapeutic applications .

科学研究应用

Anti-Cancer Properties

Withanolide A exhibits notable anti-cancer effects through multiple mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, ovarian, and lung cancers. It acts by inducing apoptosis and inhibiting angiogenesis and metastasis .

- Lifespan Extension in Model Organisms : Research using Caenorhabditis elegans models demonstrated that this compound extends lifespan and enhances stress resistance by targeting the Insulin/IGF-1 signaling pathway, which is often dysregulated in cancers .

Anti-Inflammatory Effects

This compound has been identified as a potent anti-inflammatory agent:

- Mechanistic Insights : It modulates key inflammatory pathways such as NF-κB and JAK/STAT, leading to a reduction in pro-inflammatory cytokine production. This property makes it a candidate for treating chronic inflammatory diseases like arthritis and autoimmune disorders .

- Clinical Applications : The compound has shown potential in managing conditions characterized by chronic inflammation, including neurodegenerative diseases and cardiovascular conditions .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly promising:

- Cognitive Enhancement : Animal studies indicate that this compound can improve memory deficits and promote neuronal regeneration in models of neurodegenerative diseases like Alzheimer’s .

- Mechanisms of Action : It is believed to exert its effects by reducing oxidative stress and inflammation in neuronal tissues, thus protecting against neurodegeneration .

Cardiovascular Health

This compound's role in cardiovascular health is gaining traction:

- Molecular Interactions : In silico studies have indicated that this compound interacts with several proteins associated with cardiovascular disease, suggesting its potential as a therapeutic agent for heart conditions .

- Clinical Implications : Its anti-inflammatory and antioxidant properties may contribute to cardiovascular protection and management of related disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies have reported variable plasma concentrations of this compound based on dosage and administration route. For instance, intranasal administration in mice showed significant concentrations in brain tissues within one hour .

- Clinical Relevance : These pharmacokinetic profiles inform dosing strategies for clinical applications, enhancing the efficacy of this compound as a nutraceutical or pharmaceutical agent .

作用机制

Withanolide A exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes involved in amyloid-beta precursor protein processing, such as beta-secretase 1 and a disintegrin and metalloprotease 10 . Additionally, it influences various signaling pathways, including the Akt and Raf-1 pathways, leading to tumor suppression and induction of apoptosis .

相似化合物的比较

Withanolide A is unique among withanolides due to its potent neuroprotective and anti-cancer properties . Similar compounds include:

生物活性

Withanolide A, a prominent member of the withanolide family derived from the medicinal plant Withania somnifera (commonly known as Ashwagandha), has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

Withanolides are a group of naturally occurring C28 steroidal lactones primarily found in the Solanaceae family. This compound is recognized for its potential therapeutic effects, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective activities. Its structural features, such as an α,β-unsaturated ketone and a 5β,6β-epoxide, are crucial for its biological activity.

1. Antitumor Activity

This compound has been extensively studied for its antitumor properties. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound targets multiple signaling pathways including NF-κB and STAT pathways, inhibiting tumor growth and promoting apoptosis in cancer cells .

Table 1: Antitumor Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10.5 | Induces apoptosis via NF-κB inhibition |

| Leukemia | KBM-5 | 8.2 | Cell cycle arrest |

| Colon Cancer | HCT116 | 12.0 | ROS generation |

2. Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating the immune response and reducing cytokine production.

- Research Findings : Studies indicate that this compound can inhibit TNF-induced NF-κB activation in myeloid cells, which is crucial for inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| LPS-induced macrophages | Decreased IL-6 and TNF-α levels | |

| Carrageenan-induced edema | Reduced paw swelling in rats |

3. Immunomodulatory Effects

This compound exhibits both immunostimulatory and immunosuppressive properties depending on the context of use.

- Case Study : In a murine model, this compound enhanced macrophage proliferation and shifted the immune response towards Th1 polarization, suggesting its potential use in enhancing immune responses against tumors .

Table 3: Immunomodulatory Effects of this compound

| Immune Response Type | Effect | Mechanism |

|---|---|---|

| Th1 Polarization | Enhanced NK cell activity | Activation of macrophages |

| Th2 Polarization | Inhibition of eosinophils | Modulation of cytokine release |

4. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens.

- Research Findings : It has been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .

Table 4: Antimicrobial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Disruption of cell wall |

| Escherichia coli | 20 µg/mL | Inhibition of protein synthesis |

Case Study 1: Anticancer Properties

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspases and inhibition of Bcl-2 expression .

Case Study 2: Immunomodulatory Effects

In a clinical trial involving patients with chronic inflammation, administration of this compound led to a marked reduction in inflammatory markers such as CRP and IL-6, indicating its efficacy in managing inflammatory diseases .

属性

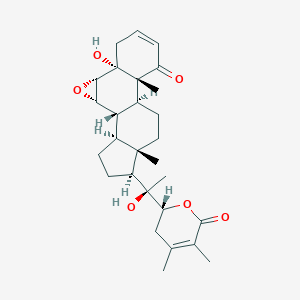

IUPAC Name |

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHOKCXBGLTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32911-62-9 | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 284 °C | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Withanolide A interact with its targets to exert its effects?

A1: this compound has been shown to interact with a variety of molecular targets. For example, it can downregulate BACE1 and upregulate ADAM10, enzymes involved in amyloid-beta precursor protein processing. [] This modulation of enzymatic activity can impact amyloid-beta levels, potentially benefiting Alzheimer's disease treatment. Additionally, this compound has demonstrated the ability to bind to β-tubulin at cysteine-303 in breast cancer cells, disrupting spindle formation and leading to mitotic arrest. [] This interaction highlights its potential as an anticancer agent. Further research is ongoing to fully elucidate the mechanisms underlying this compound's interactions with various targets and their subsequent downstream effects.

Q2: What are the downstream effects of this compound's interaction with TrkB receptors?

A2: this compound has been shown to increase the phosphorylation of TrkB receptors in cultured hippocampal neurons, particularly under nutrient-deprived conditions. [] This activation of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), suggests a potential role for this compound in neuronal survival signaling.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C\u2082\u2088H\u2083\u2088O\u2086, and its molecular weight is 470.6 g/mol.

Q4: Are there any available spectroscopic data for this compound?

A4: While a detailed spectroscopic analysis is not provided in the provided papers, researchers frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize and quantify this compound. [, , , , ] These methods provide valuable information about the structure and purity of the compound.

Q5: What is known about the stability of this compound under various storage conditions?

A5: Studies have shown that this compound, along with other withanolides, can degrade under real-time and accelerated storage conditions, particularly with fluctuations in temperature and humidity. [] This degradation can affect both its chemical profile, as seen in HPLC fingerprint analysis, and its biological activity, including immunomodulatory effects. []

Q6: How has computational chemistry been used in this compound research?

A7: Computational methods, such as molecular docking, have been instrumental in predicting the binding affinity and interactions of this compound with various targets, including α-glucosidase, α-amylase, and human acetylcholinesterase. [, , ] These studies provide valuable insights into the potential mechanisms of action and therapeutic applications of this compound. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer activity of this compound analogs against breast cancer cells. []

Q7: How do structural modifications of this compound affect its activity?

A8: Research indicates that structural variations in this compound can significantly impact its biological activity. For instance, the presence of the A-ring enone in this compound appears crucial for its ability to covalently bind β-tubulin and exert anticancer effects in breast cancer cells. In contrast, naturally occurring C6,C7-epoxy analogs like withanone and this compound lack this enone moiety and exhibit diminished activity. [] These findings underscore the importance of specific structural features in dictating this compound's biological effects.

Q8: What are some formulation strategies employed to enhance this compound stability or bioavailability?

A9: Researchers have explored various approaches to improve the delivery and stability of this compound. Encapsulation in drug delivery systems like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing topical delivery and controlling the release of this compound and other bioactive compounds from Withania somnifera extracts. [] Further research is needed to optimize these formulations and explore other strategies for enhancing this compound's stability and bioavailability.

Q9: Is there information available about specific SHE regulations related to this compound?

A9: The provided research articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE (Safety, Health, and Environment) regulations. It's essential to consult relevant regulatory guidelines and authorities for comprehensive information on SHE compliance regarding this compound research, production, and usage.

Q10: What is known about the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion?

A11: While the provided research does not provide an exhaustive account of this compound's ADME properties, one study investigated the pharmacokinetics of a sustained-release capsule formulation of Withania somnifera root extract containing this compound. [] The study reported a higher relative bioavailability and longer elimination half-life for the sustained-release formulation compared to a reference product, suggesting its potential for providing prolonged therapeutic effects. [] Further research is needed to fully elucidate this compound's ADME profile and optimize its delivery for therapeutic applications.

Q11: Has this compound's ability to penetrate the blood-brain barrier been investigated?

A12: Yes, one study demonstrated that intranasal administration of this compound facilitates its penetration into both the cortex and cerebellum, enabling it to exert neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. []

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various in vitro models have been employed to investigate this compound's biological activity, including:

- Primary rat cortical neurons: These have been used to study this compound's effects on BACE1, ADAM10, and IDE expression, enzymes relevant to amyloid-beta processing. []

- Cultured hippocampal neurons: Researchers have used these cells to examine the impact of this compound on TrkB receptor phosphorylation and its implications for neuronal survival signaling. []

- Human neuroblastoma SH-SY5Y cells: These cells have been utilized to assess the neuritogenic potential of this compound and other Withania somnifera constituents. []

Q13: What in vivo models have been employed to study the effects of this compound?

A13: Several in vivo models have been used to assess this compound's therapeutic potential, including:

- Mouse model of cerebral ischemia-reperfusion injury: This model allowed researchers to evaluate the neuroprotective effects of intranasally administered this compound. []

- Transgenic mouse model of mammary cancer: This model has been used to demonstrate this compound's ability to prevent mammary cancer development without apparent toxicity. []

- Athymic mice bearing human breast cancer xenografts: This model has been used to assess the in vivo efficacy of this compound against human breast cancer. []

Q14: Is there any information available regarding resistance mechanisms to this compound?

A14: The provided research articles do not offer detailed insights into specific resistance mechanisms to this compound. Further investigation is needed to explore potential resistance development and its implications for this compound-based therapies.

Q15: Beyond niosomes and SLNs, are there other drug delivery strategies being explored for this compound?

A15: While the provided papers primarily focus on niosomes and SLNs for this compound delivery, other strategies, such as liposomes, polymeric nanoparticles, and targeted delivery using specific ligands, could be explored in the future to improve its therapeutic efficacy.

Q16: What analytical techniques are commonly used for the characterization and quantification of this compound?

A16: Researchers utilize various analytical techniques for this compound analysis, including:

- High-performance liquid chromatography (HPLC): This method, particularly in combination with a photodiode array detector (HPLC-PDA) or mass spectrometry (HPLC-MS/MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts and formulations. [, , , , , , , , ]

- High-performance thin-layer chromatography (HPTLC): HPTLC, often coupled with densitometric detection, provides a rapid and cost-effective approach for the qualitative and quantitative analysis of this compound. [, , , ]

- Thin-layer chromatography (TLC): Combined with DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent, TLC can assess the antioxidant potential of this compound and other constituents in complex mixtures. []

Q17: Is there any available information on the environmental impact or degradation of this compound?

A17: The provided research papers do not specifically address the environmental fate and effects of this compound. Assessing its potential ecotoxicological impacts and developing strategies for its responsible management are important considerations for future research.

Q18: Have the analytical methods used for this compound analysis been validated?

A22: Yes, several studies emphasized the importance of method validation for ensuring the accuracy, precision, and specificity of this compound quantification. Researchers have validated HPLC and HPTLC methods following ICH (International Conference on Harmonisation) guidelines for analyzing this compound in various matrices. [, , , , ]

Q19: What are the quality control measures employed during this compound research and production?

A23: While specific quality control protocols are not detailed in the provided research, maintaining consistency and quality is paramount in this compound research and production. Implementing robust quality control measures, including standardized extraction procedures, analytical method validation, and adherence to good manufacturing practices (GMP), is essential for ensuring the reliability and reproducibility of results. [, ]

Q20: Does this compound elicit any immunological responses?

A20: The provided research articles primarily focus on this compound's other biological activities and do not provide detailed insights into its immunogenic potential. Further research is warranted to investigate whether this compound induces any immune responses and to elucidate the underlying mechanisms.

Q21: Does this compound interact with drug transporters?

A21: The provided research does not specifically investigate this compound's interactions with drug transporters. Assessing its potential for transporter-mediated drug-drug interactions and its impact on absorption, distribution, and excretion will be crucial for understanding its pharmacokinetic profile and potential clinical implications.

Q22: Are there any known effects of this compound on drug-metabolizing enzymes?

A22: The provided research does not offer specific information regarding this compound's influence on drug-metabolizing enzymes. Investigating its potential to induce or inhibit these enzymes will be vital for understanding its metabolic fate and potential for drug-drug interactions.

Q23: What is known about the biocompatibility and biodegradability of this compound?

A23: The research primarily focuses on this compound's biological activity and therapeutic potential. While some studies suggest its general safety profile at specific doses and durations, further investigation is needed to assess its long-term biocompatibility and biodegradability comprehensively.

Q24: Are there any viable alternatives or substitutes for this compound in its various applications?

A28: While this compound exhibits promising biological activity, exploring alternatives is crucial for identifying compounds with potentially enhanced efficacy, safety, or other desirable characteristics. Other withanolides, such as withaferin A, 12-deoxywithastramonolide, and withanolide B, also found in Withania somnifera, have shown potential for various therapeutic applications. [, , , , , , , ] Further research is necessary to compare their effectiveness and suitability for specific therapeutic purposes directly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。